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Compound of Interest

Compound Name: Plantanone B

Cat. No.: B15607814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Plantanone B is a novel flavonoid glycoside, identified as kaempferol 3-O-

rhamnosylgentiobioside, isolated from the flowers of Hosta plantaginea.[1][2] This plant has a

history in traditional Chinese medicine for treating inflammatory conditions.[1] Plantanone B,

with the molecular formula C₃₃H₄₀O₂₀, has demonstrated significant anti-inflammatory and

antioxidant properties, primarily through the inhibition of cyclooxygenase (COX) enzymes,

COX-1 and COX-2.[1][2] The structural elucidation of this complex natural product was

achieved through a combination of spectroscopic techniques, with Nuclear Magnetic

Resonance (NMR) spectroscopy playing a pivotal role.[1][2]

These application notes provide a comprehensive overview of the NMR data and detailed

experimental protocols for the structural determination of Plantanone B, intended to assist

researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: NMR Spectroscopic Data of
Plantanone B
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Plantanone B,

recorded in DMSO-d₆. The complete and detailed NMR data, including 2D correlations, can be
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found in the primary literature by He et al., 2018 (DOI: 10.1039/C8RA00443A).

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆) for Plantanone B[2]

Position δH (ppm) Multiplicity J (Hz)

Aglycone

(Kaempferol)

2' 8.04 d 8.8

6' 8.04 d 8.8

3' 6.91 d 8.8

5' 6.91 d 8.8

6 6.20 d 2.0

8 6.43 d 2.0

Sugar Moieties

1'' (Rhamnose) 5.35 d 1.6

1''' (Glucose) 4.61 d 7.6

1'''' (Glucose) 4.25 d 7.8

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆) for Plantanone B
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Position δC (ppm) Position δC (ppm) Position δC (ppm)

Aglycone

(Kaempferol)

Sugar

(Rhamnose)

Sugar

(Glucose 1)

2 156.4 1'' 101.3 1''' 100.8

3 133.2 2'' 70.5 2''' 74.2

4 177.4 3'' 70.7 3''' 76.5

5 161.2 4'' 71.3 4''' 69.9

6 98.8 5'' 68.3 5''' 75.8

7 164.2 6'' 17.8 6''' 68.7

8 93.7
Sugar

(Glucose 2)

9 156.6 1'''' 103.5

10 104.0 2'''' 73.4

1' 121.0 3'''' 76.4

2' 130.8 4'''' 69.6

3' 115.2 5'''' 77.0

4' 160.0 6'''' 60.6

5' 115.2

6' 130.8

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Plantanone B are provided below.

Sample Preparation
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Dissolution: Dissolve 5-10 mg of purified Plantanone B in approximately 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for

flavonoids to ensure good solubility and to allow for the observation of exchangeable protons

(e.g., hydroxyl groups).[2]

Filtration: Filter the sample solution through a small cotton plug in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can

affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[2]

a) 1D ¹H NMR Spectroscopy

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

b) 1D ¹³C NMR Spectroscopy

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

c) DEPT (Distortionless Enhancement by Polarization Transfer)

Purpose: To differentiate between CH, CH₂, and CH₃ groups.

Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.

Parameters: Use standard parameters provided by the spectrometer software.

d) 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.

Pulse Sequence:cosygpqf.

Spectral Width: 12-16 ppm in both F1 and F2 dimensions.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Sequence:hsqcedetgpsisp2.3.

¹H (F2) Spectral Width: 12-16 ppm.

¹³C (F1) Spectral Width: 180-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 16-32.

f) 2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-4 bonds) proton-carbon (¹H-¹³C) correlations.
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Pulse Sequence:hmbcgplpndqf.

¹H (F2) Spectral Width: 12-16 ppm.

¹³C (F1) Spectral Width: 200-220 ppm.

Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 32-64.

Mandatory Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of

Plantanone B, from isolation to the final structure determination using various spectroscopic

techniques.
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Caption: Workflow for the structural elucidation of Plantanone B.
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Signaling Pathway: Anti-inflammatory Mechanism of
Plantanone B
This diagram illustrates the presumed anti-inflammatory mechanism of Plantanone B through

the inhibition of COX enzymes, which are key in the arachidonic acid cascade leading to the

production of pro-inflammatory prostaglandins.[1]
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COX-1 & COX-2 Enzymes

Pro-inflammatory Prostaglandins

Inflammation

Plantanone B

Click to download full resolution via product page

Caption: Presumed anti-inflammatory mechanism of Plantanone B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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